3-Deoxy-L-threo-pentose

Vue d'ensemble

Description

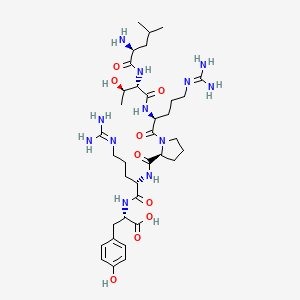

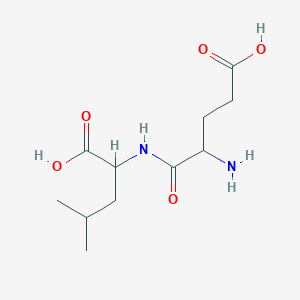

3-Deoxy-L-threo-pentose is a type of carbohydrate. It contains a total of 19 atoms; 10 Hydrogen atoms, 5 Carbon atoms, and 4 Oxygen atoms . It is involved in the metabolic pathways of pentose and glucuronate interconversions .

Synthesis Analysis

A study on the sustainable synthesis of L-threo-phenylserine, a β-hydroxy-α-amino acid, identified a novel L-threonine transaldolase (PmLTTA) from Pseudomonas sp. through genome mining . This enzyme exhibited high activity in the synthesis of L-threo-phenylserine from L-threonine and benzaldehyde .Molecular Structure Analysis

The molecular structure of 3-Deoxy-L-threo-pentose is characterized by its formula C5H10O4 . Further structural analysis is needed for a more detailed understanding.Chemical Reactions Analysis

In a study on the photobromination of carbohydrate derivatives, elimination reactions of certain bromides were studied, and the derived ‘glycal’ compounds afford routes to 4-deoxy-L-threo-pentose and its enantiomer .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Deoxy-L-threo-pentose are characterized by its molecular formula C5H10O4 . More detailed properties would require specific experimental measurements.Applications De Recherche Scientifique

Biotechnology for Biofuels and Bioproducts

3-Deoxy-L-threo-pentose plays a crucial role in the enzymatic pathways starting from lignocellulosic waste materials . The hemicellulose fraction of lignocellulose contains aldopentose sugars, which can be enzymatically converted into various biobased products by microbial non-phosphorylated oxidative pathways . This process is significant for the production of platform chemicals and polymer precursors .

Enzyme Catabolism

This compound is involved in the Weimberg pathway, where 2-dehydro-3-deoxy-aldopentonate is converted to 2,5-dioxopentanoate . This conversion is carried out by 2-dehydro-3-deoxy-aldopentonate dehydratase . The resulting products serve as precursors for further conversion into a wide range of industrial products .

Neural Cell Proteoglycan Synthesis

4-deoxy-l-threo-pentose, a novel carbohydrate, has been found to affect neural cell proteoglycan synthesis and function . It has been observed that this compound influences the production of glycosaminoglycans (GAGs) in neuron-enriched cultures .

Dairy Research

3-Deoxypentulose has been isolated from alkaline solutions of lactose . It has been detected in commercial sterilized milk samples, in a concentration range of 30–50 mg/1 . This discovery could have implications for the dairy industry and food science research .

Neuroprotection

(2R,4R)-4-Aminopyrrolidine-2,4-dicarboxylate (2R,4R-APDC), a selective metabotropic glutamate receptor agonist, has been found to reduce neuronal apoptosis by upregulating MicroRNA-128 in a rat model after seizures . This suggests potential neuroprotective applications of this compound .

Inhibition of Reactive Oxygen Species (ROS) System

(2R,4R)-APDC has been found to inhibit the NADPH-oxidase dependent ROS system . This suggests potential applications in the treatment of diseases associated with oxidative stress .

Mécanisme D'action

Orientations Futures

The future directions of research on 3-Deoxy-L-threo-pentose could involve further exploration of its metabolic pathways , as well as its potential applications in the synthesis of other compounds . The development of new methods for its synthesis and the study of its properties could also be areas of interest.

Propriétés

IUPAC Name |

(2R,4R)-2,4,5-trihydroxypentanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O4/c6-2-4(8)1-5(9)3-7/h2,4-5,7-9H,1,3H2/t4-,5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKHJPQPGKIAEJO-RFZPGFLSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)O)C(C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H](CO)O)[C@H](C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50721975 | |

| Record name | 3-Deoxy-L-threo-pentose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50721975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Deoxy-L-threo-pentose | |

CAS RN |

41107-43-1 | |

| Record name | 3-Deoxy-L-threo-pentose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50721975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Fluoro-[2,3'-bipyridin]-6'-amine](/img/structure/B1507891.png)